Tyrosine cation radical

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

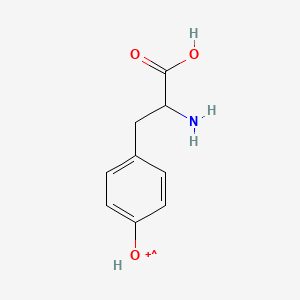

Tyrosinyl radical cation is an alpha-amino-acid radical cation. It derives from a tyrosine. It is a conjugate acid of a tyrosinyl radical.

Applications De Recherche Scientifique

Biochemical Applications

Role in Enzymatic Reactions

Tyrosine cation radicals are crucial in the catalytic mechanisms of several enzymes. For instance, they participate in the four-electron reduction of oxygen in ceruloplasmin, where a conserved tyrosine residue acts as a protective gate to prevent the formation of reactive oxygen species (ROS) during iron transport. This function is vital for maintaining cellular redox balance and preventing oxidative stress .

Case Study: Ceruloplasmin Catalysis

- Enzyme : Ceruloplasmin

- Function : Four-electron reduction of O2

- Key Findings : Tyrosine radical formation avoids ROS generation; significant in iron metabolism.

- Spectroscopic Evidence : Changes observed at 390 nm and 410 nm indicate tyrosine radical involvement .

Photochemistry

Charge Transfer Processes

In photochemical systems, tyrosine cation radicals play a pivotal role as intermediates in charge transfer reactions. They have been identified in flavoprotein systems, where they are generated upon photoexcitation and contribute to the electron transfer mechanisms involved in photosynthesis and other light-driven processes.

Case Study: Flavoproteins

- System : Flavoprotein TrmFO

- Mechanism : Photoinduced electron transfer leading to cation radical formation.

- Vibrational Markers : Identified using infrared spectroscopy at 1483 cm⁻¹ and 1502 cm⁻¹, indicating the presence of tyrosine cation radicals during electron transfer processes .

Materials Science

Potential in Organic Electronics

Tyrosine cation radicals have potential applications in organic electronics due to their unique electronic properties. Their ability to undergo reversible redox reactions makes them suitable candidates for use in organic solar cells and other electronic devices.

Research Findings

- Stability : Tyrosine cation radicals are generally less stable than their neutral counterparts but can be stabilized in specific environments or through molecular design.

- Applications : Exploration of their use in organic photovoltaic cells has shown promising results, potentially leading to more efficient energy conversion systems .

Summary Table of Applications

Analyse Des Réactions Chimiques

Formation and Generation Pathways

Tyr- forms through oxidation by high-potential radicals or photochemical methods:

-

Radiolytic oxidation : Steady-state γ-radiolysis generates Tyr- via reactions with hydroxyl radicals (- OH), carbonate radicals (CO₃- ⁻), and nitrogen dioxide (- NO₂) . Rate constants vary significantly with pH:

-

Photochemical generation : Intramolecular electron transfer in Ru(III)-modified proteins produces Tyr- with ~60% yield, independent of pH .

Reactivity with Oxidizing Agents

Tyr- exhibits distinct product profiles depending on reactive partners:

Key observations:

pH-Dependent Behavior

The protonation state critically modulates Tyr- reactivity:

-

Deprotonated state (pH >10) :

-

Protonated state (pH <7) :

Proton-Coupled Electron Transfer (PCET) Mechanisms

In biological systems, Tyr- participates in concerted PCET processes:

Structural studies confirm Tyr- remains deprotonated across physiological pH, with spin density localized on phenolic oxygen .

These findings underscore Tyr- 's dual role as a redox mediator and structural element in biological catalysis, with reactivity exquisitely tuned by local environment and partner molecules.

Propriétés

Formule moléculaire |

C9H11NO3+ |

|---|---|

Poids moléculaire |

181.19 g/mol |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/q+1 |

Clé InChI |

MULVJZGDDYHMNG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CC(C(=O)O)N)[OH+] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.